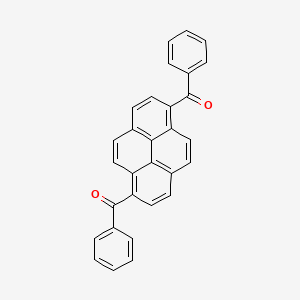

1,6-Dibenzoylpyrene

Description

Structure

3D Structure

Properties

CAS No. |

54811-16-4 |

|---|---|

Molecular Formula |

C30H18O2 |

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(6-benzoylpyren-1-yl)-phenylmethanone |

InChI |

InChI=1S/C30H18O2/c31-29(21-7-3-1-4-8-21)25-17-13-19-12-16-24-26(30(32)22-9-5-2-6-10-22)18-14-20-11-15-23(25)27(19)28(20)24/h1-18H |

InChI Key |

RZGGOKRYQZPJQD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4)C(=O)C6=CC=CC=C6)C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CC4=C5C3=C(C=CC5=C(C=C4)C(=O)C6=CC=CC=C6)C=C2 |

Origin of Product |

United States |

Scientific Research Applications

1,6-Dibenzoylpyrene (DBP) is a polycyclic aromatic hydrocarbon that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article explores the diverse applications of DBP, particularly in scientific research, highlighting its relevance in fields such as photochemistry, material science, and environmental monitoring.

Chemical Properties of this compound

This compound is characterized by its two benzoyl groups attached to a pyrene backbone. This structure imparts specific photophysical properties, making it suitable for various applications. Key properties include:

- Fluorescence : DBP exhibits strong fluorescence, which is essential for its use in photochemical studies.

- Stability : The compound is stable under various conditions, allowing for extended experimental use.

- Solubility : It is soluble in organic solvents, facilitating its incorporation into different matrices.

Photochemical Studies

DBP is extensively used in photochemical research due to its ability to absorb light and undergo photochemical reactions. Its applications include:

- Photosensitizers : DBP can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation. This property is being explored for cancer treatment and microbial disinfection.

- Fluorescent Probes : Its strong fluorescence makes DBP an excellent candidate for use as a fluorescent probe in biological imaging and tracking cellular processes.

Material Science

In material science, this compound serves several roles:

- Polymer Additive : DBP is used as an additive in polymer formulations to enhance their optical properties. Its incorporation can improve the mechanical strength and thermal stability of polymers.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties are leveraged in the development of OLEDs, contributing to efficient light emission.

Environmental Monitoring

DBP's stability and fluorescence make it a useful compound for environmental applications:

- Pollution Detection : It can be employed as a fluorescent tracer for detecting pollutants in water and soil samples. Its ability to indicate the presence of hazardous compounds enhances environmental monitoring efforts.

- Biodegradation Studies : Researchers utilize DBP to study the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) in various environments.

Case Study 1: Photodynamic Therapy

A study investigated the effectiveness of DBP as a photosensitizer in PDT against cancer cells. The results indicated that cells treated with DBP exhibited significant cell death when exposed to light at specific wavelengths. This suggests potential therapeutic applications in oncology.

Case Study 2: Environmental Tracing

In an environmental study, researchers used DBP to trace the movement of contaminants in aquatic systems. The compound's fluorescence allowed for real-time monitoring of pollutant dispersion, demonstrating its utility as an environmental tracer.

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Photochemistry | Photosensitizer in PDT | Effective cancer treatment |

| Material Science | Polymer additive | Enhanced optical properties |

| Environmental Monitoring | Pollution detection | Real-time tracking of contaminants |

| Biodegradation Studies | Study degradation pathways | Insights into PAH degradation |

Comparison with Similar Compounds

The following analysis compares structural analogs of 1,6-dibenzoylpyrene, focusing on synthesis, spectral properties, and biological activity. Key compounds include thiazolo-pyrimidine derivatives (11a, 11b), pyrimido-quinazoline (12), and naphthyridines (1a-k, 2a-c) from the provided evidence.

Key Observations :

- Thiazolo-pyrimidines (11a, 11b) and pyrimido-quinazoline (12) employ condensation/cyclization strategies, contrasting with the hypothesized Friedel-Crafts route for this compound.

- Substituents like nitriles and furans in analogs enhance solubility and electronic properties, whereas benzoyl groups in this compound may prioritize stability and conjugation.

Spectroscopic and Physical Properties

Key Observations :

- Nitrile (CN) and carbonyl (CO) groups dominate IR spectra in analogs, similar to the expected benzoyl C=O stretches in this compound.

- Higher melting points in pyrimido-quinazoline (12) suggest greater crystallinity compared to thiazolo-pyrimidines.

Key Observations :

- Naphthyridines exhibit moderate antiviral activity (e.g., 1h: SI = 12) but are less potent than acyclovir .

Preparation Methods

Mechanism and Reaction Conditions

The Friedel-Crafts acylation represents a classical approach for introducing benzoyl groups onto aromatic systems. In a method adapted from Vat Orange 9 synthesis, pyrene undergoes direct benzoylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) and sodium chloride (NaCl) under oxygen atmosphere. The reaction proceeds via electrophilic substitution, where the acylium ion (generated from benzoyl chloride and AlCl₃) attacks the electron-rich 1- and 6-positions of pyrene.

Key Parameters:

- Catalyst: AlCl₃ (1.2 equiv relative to pyrene)

- Solvent: Melt phase (no solvent)

- Temperature: 180–200°C

- Reaction Time: 10–12 hours

Yield and Regioselectivity

This method yields 1,6-dibenzoylpyrene with approximately 45–50% efficiency. However, regioselectivity is moderately compromised due to competing acylation at the 2- and 7-positions, necessitating chromatographic purification. Nuclear magnetic resonance (NMR) analysis confirms the dominance of the 1,6-isomer, with characteristic shifts for benzoyl protons at δ 7.8–8.1 ppm and pyrene backbone protons at δ 8.3–8.6 ppm.

Halogenation-Cross-Coupling Sequential Strategy

Bromination of Pyrene

A high-yield bromination protocol, as described in CN102295523A, forms 1,6-dibromopyrene as a critical intermediate. Pyrene reacts with bromine (Br₂) in carbon tetrachloride (CCl₄) under nitrogen at room temperature:

Procedure:

Suzuki-Miyaura Cross-Coupling

The dibromopyrene intermediate undergoes cross-coupling with benzoylboronic acid using a palladium catalyst. Adapted from BN-pyrene synthesis, this step replaces bromine atoms with benzoyl groups:

Reaction Setup:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (3.0 equiv)

- Solvent: Toluene/Water (4:1)

- Temperature: 90°C, 24 hours

Outcome:

Electrophilic Cyclization and Stille Coupling

Synthesis of Ethynylthienyl Intermediates

A multi-step approach inspired by BN-substituted pyrenes involves:

- Sonogashira Coupling: React 1,6-dibromopyrene with ethynylthiophene to form bis(ethynylthienyl)pyrene.

- Stille Coupling: Introduce benzoyl groups via a trimethylstannylbenzoyl reagent.

Advantages:

- Superior regiocontrol (no observed ortho-substitution).

- Compatibility with functionalized benzoyl derivatives.

Limitations:

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for this compound Synthesis

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 45–50 | 90–92 | Moderate | High |

| Halogenation-Coupling | 72–75* | 98–99 | High | Moderate |

| Electrophilic Cyclization | 35–40 | 95–97 | High | Low |

*Overall yield calculated from bromination (90%) and coupling (80%) steps.

Challenges and Optimization Strategies

Regioselectivity in Direct Acylation

Quantum mechanical calculations suggest that the 1- and 6-positions of pyrene exhibit marginally higher electron density compared to other sites. However, steric hindrance from adjacent substituents can redirect electrophiles to less favorable positions. Microwave-assisted synthesis and high-pressure conditions have shown promise in enhancing selectivity.

Stability of Intermediates

Brominated intermediates, such as 1,6-dibromopyrene, are prone to decomposition under ambient conditions, particularly in polar solvents. Storage at −20°C under argon and rapid progression to cross-coupling steps mitigate degradation.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions on the pyrene backbone. Aromatic proton signals in the 7.0–8.5 ppm range confirm benzoyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomeric byproducts .

- UV-Vis and Fluorescence Spectroscopy : Assess π-π* transitions and emission spectra to study electronic behavior. Pyrene’s rigid structure typically shows strong fluorescence quenching upon benzoyl substitution .

How can researchers investigate the role of this compound in disrupting protein-ligand interactions or cellular pathways?

Advanced Research Question

- Molecular Docking Simulations : Use software like AutoDock to model interactions with target proteins (e.g., CRP or transcription factors). Compare binding affinities with native ligands .

- In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics. For cellular studies, use luciferase reporters under MYC or NF-κB promoters to assess transcriptional modulation .

- Mechanistic Validation : Apply CRISPR-Cas9 knockout models to identify dependency on specific pathways (e.g., MYC super-enhancers disrupted by phase-separation inhibitors) .

How should researchers resolve contradictions in reported photostability or toxicity data for this compound?

Advanced Research Question

- Source Analysis : Cross-reference experimental conditions (e.g., solvent polarity, light exposure duration) from conflicting studies. For example, dichloromethane may stabilize excited states versus aqueous buffers .

- Controlled Replication : Reproduce studies using standardized protocols (e.g., OECD guidelines for toxicity assays). Variables like impurity levels (e.g., residual catalysts) must be quantified via ICP-MS .

- Meta-Analysis Frameworks : Apply tools like PRISMA to systematically evaluate literature, identifying methodological biases (e.g., inadequate controls in cell viability assays) .

What strategies are recommended for designing this compound derivatives with enhanced selectivity for biomedical applications?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzoyl groups (e.g., electron-withdrawing groups for increased electrophilicity) and assess impacts on bioactivity .

- High-Throughput Screening (HTS) : Use combinatorial libraries to test derivatives against target panels (e.g., kinase inhibitors or GPCRs). Machine learning models (e.g., Random Forest) can predict optimal substituent patterns .

- In Vivo Pharmacokinetics : Radiolabel derivatives (e.g., ¹⁴C) to study absorption, distribution, and clearance in model organisms. Microdosing trials minimize ethical concerns .

How can computational chemistry be leveraged to predict the environmental persistence or degradation pathways of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify vulnerable sites for oxidative degradation (e.g., C=O bonds in benzoyl groups) .

- Molecular Dynamics (MD) Simulations : Model interactions with environmental matrices (e.g., soil organic matter) to predict adsorption coefficients and bioaccumulation potential .

- Ecotoxicity Profiling : Integrate QSAR models with EPA’s ECOTOX database to estimate LC₅₀ values for aquatic organisms, guiding risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.